N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a fluorinated heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at positions 4 and 4. The molecule also contains a 5,6-dihydro-1,4-dioxine ring fused to a carboxamide group, with a benzyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3S/c20-13-8-14(21)17-16(9-13)27-19(22-17)23(10-12-4-2-1-3-5-12)18(24)15-11-25-6-7-26-15/h1-5,8-9,11H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZFPQFGGHSVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are likely to be related to its anti-tubercular properties. The compound is a derivative of benzothiazole, which has been found to have potent activity against Mycobacterium tuberculosis.
Mode of Action
tuberculosis. The inhibitory concentrations of these molecules have been found to be more potent than standard reference drugs.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anti-tubercular activity. The compound may interfere with the metabolic processes of M. tuberculosis, leading to the inhibition of bacterial growth.
Result of Action
The result of the action of this compound is the inhibition of M. tuberculosis growth. This leads to a decrease in the bacterial population, contributing to the treatment of tuberculosis.
Biological Activity
N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound derived from the benzothiazole class. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, focusing on various studies that highlight its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 500.58 g/mol. It is characterized by a unique combination of functional groups that enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various fungal strains. Notably, it has shown selective inhibitory effects against:
- Candida albicans
- Candida parapsilosis
- Aspergillus fumigatus
These findings suggest that the compound could be a valuable candidate for developing antifungal therapies.
Anticancer Activity
In addition to its antifungal properties, this compound has demonstrated cytotoxic effects against several human cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 10.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 |
| HepG2 | Liver Cancer | 12.0 |
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets:
- Histone Deacetylases (HDACs) : Compounds with similar structures have been noted for their ability to inhibit HDACs, which play critical roles in gene regulation and cancer progression.
- Enzymatic Pathways : The compound may influence various enzymatic pathways related to inflammation and cancer cell survival.
Case Studies
Several case studies have focused on the therapeutic potential of benzothiazole derivatives. For instance:
- Study on Antifungal Activity : A study evaluated the antifungal efficacy of various benzothiazole derivatives, including this compound. Results indicated a significant reduction in fungal growth compared to control groups.
- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that this compound could suppress tumor growth significantly in models of breast cancer and liver cancer .
Comparison with Similar Compounds
Table 1: Substituent Effects in Analogous Compounds
| Compound Name | Heterocycle Core | Fluorine Positions | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 4,6 | Carboxamide, dihydrodioxine |
| CAS 851979-00-5 | Benzo[d]thiazole | 4 | Carbohydrazide, dihydrodioxine |
| CAS 1052538-52-9 | Oxadiazole | None | Ethoxyphenyl, carboxamide |
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s carboxamide group is expected to show a C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides (). However, the absence of a C=S band (~1243–1258 cm⁻¹) distinguishes it from thioamide-containing analogs .
- Tautomerism : Unlike 1,2,4-triazole-thiones (), which exhibit thione-thiol tautomerism, the target compound’s carboxamide group is less prone to tautomeric shifts, favoring stability in a single form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
